2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Description
IUPAC Nomenclature and CAS Registry Analysis
The systematic nomenclature of 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound is registered under Chemical Abstracts Service number 1159803-51-6, which serves as its unique identifier in chemical databases. Alternative nomenclature forms include 1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2,3-dihydro-2-(3-methylphenyl)-, which emphasizes the diazaborine ring system as the parent structure.
The molecular formula C₁₇H₁₅BN₂ reflects the presence of seventeen carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one boron atom. The molecular weight is calculated as 258.1 grams per mole, confirming the compound's relatively modest size despite its structural complexity. The International Chemical Identifier key WWOCDJPTCDLFMK-UHFFFAOYSA-N provides additional verification of the compound's unique structural identity.
The systematic name breakdown reveals several key structural features: the "naphtho[1,8-de]" designation indicates the fusion pattern of the naphthalene ring system, while "diazaborinine" specifies the heterocyclic ring containing two nitrogen atoms and one boron atom. The "2,3-dihydro" prefix indicates partial saturation of the diazaborine ring, and the "2-(3-methylphenyl)" substituent describes the phenyl ring bearing a methyl group at the meta position attached to the boron center.
Molecular Geometry and Crystallographic Data
Crystallographic analysis of naphtho-diazaborine derivatives provides crucial insights into the three-dimensional arrangement of atoms within these structures. Studies on related compounds, such as 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine, reveal that these molecules typically comprise two nearly planar units with specific dihedral angle relationships. The pyridyl ring and the naphtho-diazaborine core in the related compound subtend a dihedral angle of 24.57 degrees, indicating a moderate twist between the substituent and the main ring system.
The crystal structure analysis demonstrates that molecules of this class form specific hydrogen bonding networks in the solid state. The formation of tetrameric structures through hydrogen bonding interactions around fourfold inversion axes has been observed, leading to cyclic arrangements that influence the overall crystal packing. These intermolecular interactions contribute to the stability of the crystalline form and may affect the dihedral angles between ring systems.
Molecular stacking arrangements along crystallographic axes have been documented, with molecules forming columnar arrangements that may influence bulk properties. The presence of aromatic systems in both the naphthalene core and the phenyl substituent facilitates π-π stacking interactions, which contribute to the overall stability of the crystal structure. These stacking interactions are particularly important for understanding the solid-state behavior and potential applications of these compounds in materials science.
Boron-Nitrogen Bonding Dynamics in Diazaborine Systems
The boron-nitrogen bonding in diazaborine systems represents a unique aspect of these heterocyclic compounds, with nuclear magnetic resonance spectroscopy providing detailed insights into the electronic environment around the boron center. Boron-11 nuclear magnetic resonance studies reveal that the boron atom in diazaborine structures experiences significant quadrupolar interactions due to its nuclear spin quantum number of 3/2. These interactions result in characteristic spectral patterns that reflect the local symmetry and bonding environment of the boron center.
The boron atom in naphtho-diazaborine systems typically adopts a tetrahedral coordination geometry, forming covalent bonds with carbon, nitrogen, and hydrogen atoms. This coordination pattern influences the overall molecular geometry and contributes to the stability of the ring system. The electric quadrupole moment of boron-11 interacts with electric field gradients present at the nuclear site, providing information about the electron distribution around the boron center.
Research indicates that diazaborine compounds exhibit restricted molecular motion in the solid state, as evidenced by extended relaxation times observed in nuclear magnetic resonance experiments. This observation suggests that the expected rapid planar jumping motions of the molecules do not occur at room temperature, indicating strong intermolecular interactions that restrict molecular dynamics. The line width characteristics observed in boron-11 nuclear magnetic resonance spectra are significantly broader than theoretical predictions, suggesting additional relaxation mechanisms or structural disorder.
The boron-nitrogen bonding dynamics also influence the chemical reactivity of these systems. The presence of nitrogen atoms in close proximity to the boron center creates opportunities for coordination with external ligands or participation in hydrogen bonding networks. These interactions can significantly affect the electronic properties and potential applications of naphtho-diazaborine compounds in coordination chemistry and materials science.
Comparative Analysis With Related Naphtho-Diazaborine Derivatives
Comparative analysis with structurally related naphtho-diazaborine derivatives reveals significant insights into structure-property relationships within this compound class. The 2-(4-methoxyphenyl) derivative, bearing a methoxy substituent in the para position of the phenyl ring, represents a close structural analog with CAS number 1159803-53-8. This compound exhibits a similar molecular framework but with different electronic properties due to the electron-donating methoxy group.
The molecular weight comparison shows that the 4-methoxyphenyl derivative (274.1 grams per mole) is slightly heavier than the 3-methylphenyl compound (258.1 grams per mole), reflecting the presence of the additional oxygen atom. Both compounds maintain the fundamental C₁₇H₁₅BN₂O versus C₁₇H₁₅BN₂ molecular formula pattern, differing only in the oxygen content of the substituent group.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent Position |
|---|---|---|---|---|
| 2-(3-Methylphenyl)naphtho-diazaborinine | 1159803-51-6 | C₁₇H₁₅BN₂ | 258.1 | meta-methyl |
| 2-(4-Methoxyphenyl)naphtho-diazaborinine | 1159803-53-8 | C₁₇H₁₅BN₂O | 274.1 | para-methoxy |
| 2-Phenylnaphtho-diazaborinine | 24341-81-9 | C₁₆H₁₃BN₂ | 244.1 | unsubstituted |
The unsubstituted 2-phenyl derivative serves as the parent compound for this series, with molecular formula C₁₆H₁₃BN₂ and molecular weight 244.1 grams per mole. This compound provides a baseline for understanding how substituent effects influence the properties of naphtho-diazaborine systems. The systematic variation in substituent groups allows for detailed structure-activity relationship studies and provides insights into the electronic and steric effects of different functional groups.
The pyridyl-substituted derivative, 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine, introduces a nitrogen-containing heterocyclic substituent that significantly alters the electronic properties of the system. This compound demonstrates the versatility of the naphtho-diazaborine scaffold for accommodating diverse substituent groups while maintaining structural integrity. The crystallographic data for this derivative provides valuable information about molecular packing and intermolecular interactions that may be applicable to other members of this compound family.
The thiophene-substituted variant, 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine, represents another important structural modification that introduces both sulfur heteroatom and bromine halogen substituents. This compound demonstrates the ability of the naphtho-diazaborine core to accommodate electron-withdrawing substituents while maintaining chemical stability. The presence of the bromine atom provides opportunities for further synthetic modifications through cross-coupling reactions.
Properties
IUPAC Name |
3-(3-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2/c1-12-5-2-8-14(11-12)18-19-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCDJPTCDLFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161943 | |
| Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-51-6 | |
| Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the following steps:
Formation of the Naphtho[1,8-de][1,3,2]diazaborinine Core: This step involves the reaction of a suitable naphthalene derivative with a boron-containing reagent, such as boronic acid or boronate ester, under catalytic conditions.
Introduction of the 3-Methylphenyl Group: This step involves the functionalization of the naphtho[1,8-de][1,3,2]diazaborinine core with a 3-methylphenyl group through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the naphtho[1,8-de][1,3,2]diazaborinine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of boronic acids or boronate esters.
Reduction: Formation of borohydride complexes.
Substitution: Formation of substituted naphtho[1,8-de][1,3,2]diazaborinine derivatives.
Scientific Research Applications
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets through its boron-containing core. The compound can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The boron atom can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Crystallographic and Physical Properties
- Thermal Stability : Higher melting points (e.g., 160–163°C for the 3,5-difluorophenyl derivative ) correlate with stronger crystal packing forces compared to the target compound’s methyl-substituted analog (data pending).
Key Research Findings
- Synthetic Efficiency : Yields for Bdan derivatives range from 63% to 88%, depending on substituent complexity. The 3-methylphenyl derivative’s synthesis (hypothetically via Procedure D ) likely achieves >80% yield, comparable to 14c (88%) and 14d (63%) .
- NMR Signatures : $^{11}$B NMR shifts for Bdan derivatives cluster near 28–30 ppm , distinct from Bpin (~30 ppm) and arylboronic acids (~25 ppm). The methyl group’s electron-donating effect may slightly upfield-shift the target compound’s $^{11}$B signal.
- Catalytic Utility : Bdan derivatives enable sequential cross-couplings due to their stability, with the methylphenyl variant offering a balance between reactivity and handling .
Biological Activity
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a boron-containing heterocyclic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound is characterized by its complex naphthalene-based framework and the incorporation of a boron atom, which enhances its reactivity and biological interactions.
- Molecular Formula : C₁₇H₁₅BN₂
- Molecular Weight : 258.1 g/mol
- CAS Number : 1159803-51-6
- IUPAC Name : 3-(3-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have been shown to influence biochemical pathways that regulate cellular processes such as proliferation and apoptosis.
Biochemical Pathways
Research indicates that compounds like this diazaborinine can modulate:
- Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs) which are crucial for cell cycle progression.
- Apoptotic Pathways : Inducing apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins.
- Antimicrobial Activity : Exhibiting effects against various bacterial strains by disrupting cell wall synthesis or function.
Anticancer Properties
Studies have indicated that naphthalene derivatives possess significant anticancer properties. For instance, the structural motifs similar to those found in this compound have been associated with the inhibition of tumor growth in various cancer cell lines.
Antimicrobial Effects
The compound has also been explored for its potential antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with their metabolic processes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | A study demonstrated that naphthalene derivatives can induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways. |
| Antimicrobial Activity | Research showed that similar diazaborinine compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Fluorescent Properties | The compound has been investigated as a fluorescent probe for biological imaging applications due to its unique optical properties. |
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold in drug discovery. Its potential applications include:
- Drug Development : As a lead compound for developing new anticancer agents.
- Biological Imaging : Utilized as a fluorescent probe for tracking biological processes in live cells.
- Material Science : Investigated for use in organic semiconductors and other advanced materials due to its electronic properties.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-aryl-substituted dihydro-naphthodiazaborinines?
The synthesis typically involves coupling arylboronic acids with naphthalene-1,8-diamine derivatives under mild acidic or catalytic conditions. For example, modified procedures using Rh-catalyzed hydroarylation (e.g., with arylboronic acids) have been optimized to improve yields and reduce side reactions . Key steps include:
- Protection/deprotection : Arylboronic acids are often protected as diazaborinines to stabilize the boron center during synthesis .
- Catalysis : Rhodium catalysts (e.g., [Rh(cod)Cl]₂) enhance regioselectivity in coupling reactions .
- Workup : Acidic hydrolysis is used to isolate the final product in high purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for verifying aromatic proton environments and boron-adjacent hydrogen shifts. For example, the methylphenyl group in the title compound shows distinct doublets (δ ~7.5–6.4 ppm) .
- ¹¹B NMR : Confirms boron coordination (δ ~29–30 ppm for tetracoordinated boron) .
- X-ray crystallography : Resolves bond lengths (B–N: ~1.45 Å) and angles, confirming planarity of the naphthodiazaborinine core .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the boron center .
- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How do electronic effects of aryl substituents (e.g., 3-methylphenyl) influence the compound’s reactivity?
The electron-donating 3-methyl group stabilizes the boron center via hyperconjugation, reducing Lewis acidity. This impacts:
- Cross-coupling efficiency : Lower electrophilicity may slow transmetalation in Suzuki-Miyaura reactions, requiring optimized catalysts (e.g., Pd-PEPPSI) .
- Photophysical properties : Methyl groups can enhance fluorescence quantum yields by reducing non-radiative decay .
Comparative studies with electron-withdrawing substituents (e.g., 4-bromophenyl) highlight these effects .
Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data?
Discrepancies between experimental (X-ray) and DFT-calculated B–N bond lengths (~1.45 Å vs. ~1.42 Å) arise from crystal packing forces. To address this:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) that distort bond metrics .
- Periodic DFT : Incorporates crystal lattice effects, improving agreement with experimental data .
Q. How can iterative cross-coupling reactions leverage this compound’s modularity?
The naphthodiazaborinine core serves as a "masked" boronic acid, enabling sequential couplings without premature hydrolysis. For example:
Initial coupling : React with aryl halides under Pd(0) catalysis to form biaryls.
Deprotection : Treat with HCl/MeOH to regenerate the boronic acid for a second coupling .
This approach is critical for synthesizing polyaromatic systems .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Microflow systems : Improve mixing and heat transfer for exothermic steps (e.g., Rh-catalyzed hydroarylation), reducing side products .
- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, THF:EtOH (4:1) increases yields by 15% compared to pure THF .
Q. What analytical methods validate the absence of common byproducts (e.g., deborylated species)?
- HPLC-MS : Detects deborylated fragments (e.g., m/z 245.1242 [M+H]+ for the methylphenyl variant) .
- TLC with UV quenching : Monitors reaction progress using silica plates and iodine staining .
Functional Group Compatibility
Q. Which functional groups are incompatible with the naphthodiazaborinine core?
Q. Can this compound participate in photoredox catalysis?
Preliminary studies suggest the naphthodiazaborinine core acts as a photosensitizer under blue light (450 nm). Applications include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
